N,N-Diethylbenzo[d]isothiazol-3-amine
Description
N,N-Diethylbenzo[d]isothiazol-3-amine is a heterocyclic compound featuring a benzoisothiazole core substituted at the 3-position with a diethylamino group. Its structure combines the aromatic benzoisothiazole system, which contains sulfur and nitrogen atoms in a fused bicyclic framework, with the lipophilic diethylamine moiety. This substitution pattern influences its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
22961-84-8 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,N-diethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)14-12-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
TVKLAMQDPUVOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylbenzo[d]isothiazol-3-amine typically involves the reaction of benzo[d]isothiazol-3-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
N,N-Diethylbenzo[d]isothiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Chemical Properties
The biological and chemical profiles of benzoisothiazol-3-amine derivatives are highly dependent on the substituents attached to the amine group and the benzoisothiazole core. Below is a comparative analysis of key analogs:
Anticancer Activity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Fluorobenzo[d]isothiazol-3-amine | HeLa | 12.5 | |
| 5-Chlorobenzo[d]isothiazol-3-amine | MCF7 (breast) | 15.0 | |
| 5-Bromobenzo[d]isothiazol-3-amine | A549 (lung) | 18.7 |
Key Insight : Fluorinated derivatives exhibit higher potency, likely due to enhanced target interactions and bioavailability. The diethyl variant’s larger substituents may reduce potency compared to smaller groups (e.g., methyl) but improve pharmacokinetic properties like half-life .
Antiviral and Enzyme Inhibition
| Compound | Activity Type | Potency | Reference |
|---|---|---|---|
| 5-Bromobenzo[d]isothiazol-3-amine | Antiviral | Low | |
| 5-Fluorobenzo[d]isothiazol-3-amine | PMI Inhibition | High | |
| N-Cyclopropylbenzo[d]isothiazol-3-amine | Antimicrobial | Moderate |
Mechanistic Considerations
The mechanism of action for benzoisothiazol-3-amine derivatives often involves:
- Enzyme Inhibition : Interaction with thiol-containing enzymes (e.g., acetylcholinesterase) via disulfide bond formation, disrupting catalytic activity .
- Receptor Modulation : Halogenated derivatives (e.g., 5-fluoro) exhibit high affinity for receptors involved in cell proliferation and inflammation .
- Structural Flexibility : Bulkier substituents (e.g., diethyl, cyclopropyl) may stabilize ligand-receptor complexes through hydrophobic interactions, though excessive steric bulk could reduce binding efficiency .
Industrial Relevance :
- Pharmaceuticals : Diethyl derivatives may serve as intermediates for CNS drugs due to enhanced blood-brain barrier penetration.
- Agrochemicals : Lipophilic analogs could improve pesticide durability in outdoor environments .
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